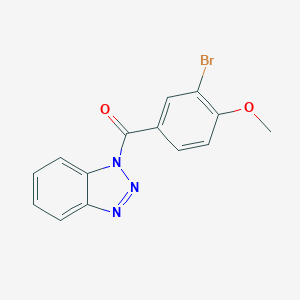

![molecular formula C16H19N3O2 B467676 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide CAS No. 511517-65-0](/img/structure/B467676.png)

3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives are known for their wide range of biological activities and have been used in commercially available drugs with various therapeutic effects such as anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities. They are used to treat diseases like cancers, respiratory diseases, infections, and neurological diseases .

Agrochemical Applications

Pyrazole analogues serve as building blocks in organic synthesis for designing agrochemicals. They play a significant role in the development of pesticides and herbicides .

Metal Catalysis

Pyrazoles act as bifunctional ligands for metal catalysis. They are involved in creating complex structures that can catalyze various chemical reactions .

Environmental Monitoring

Pyrazole derived metal organic frameworks (MOFs) have been reported for use in environmental monitoring. These frameworks can detect and quantify pollutants and other environmental parameters .

Biological Imaging

The same MOFs have applications in biological imaging, aiding in the visualization of biological processes at the molecular level .

Material Science

Compounds containing pyrazole are influential in material science due to their versatility as synthetic intermediates in preparing chemicals relevant to this field .

Industrial Applications

In industry, pyrazole-containing compounds are utilized due to their applicability and versatility. They are involved in the synthesis of various industrial chemicals .

Coordination Chemistry

Pyrazoles are popular in coordination chemistry where they are used to synthesize coordination compounds with metals. These compounds have various applications including catalysis and materials science .

Pyrazole: An Important Core in Many Marketed and Clinical Drugs - Springer Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications - ResearchGate An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors - Springer Recent Advances in Synthesis and Applications of Pyrazole Containing Compounds - MDPI Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - IntechOpen

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide variety of biological activities . They have been shown to be cytotoxic to several human cell lines .

Mode of Action

Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . The cytotoxic properties could be attributed to the interaction of the compound with cellular targets, leading to cell death .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biological activities . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Pharmacokinetics

The physicochemical properties and spectral means (ir and nmr) of similar compounds have been characterized .

Result of Action

It’s known that pyrazole derivatives can exhibit cytotoxic properties . For instance, some pyrazole derivatives have been shown to be cytotoxic in the RKO cell line .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental factors such as temperature .

properties

IUPAC Name |

3-methyl-N-[4-(3-methylpyrazole-1-carbonyl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11(2)10-15(20)17-14-6-4-13(5-7-14)16(21)19-9-8-12(3)18-19/h4-9,11H,10H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWAVGLJHIGGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B467597.png)

![N-(2-furylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B467617.png)

![3-chloro-N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B467620.png)

![5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B467623.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B467679.png)

![2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467705.png)

![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467707.png)

![2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467801.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B467820.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467835.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467843.png)